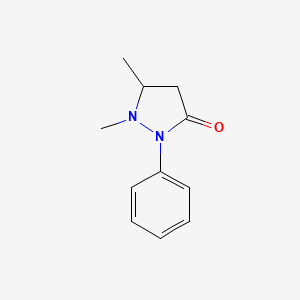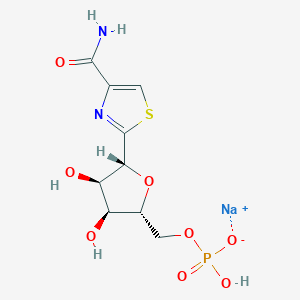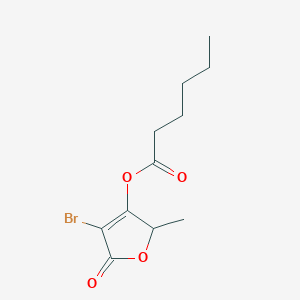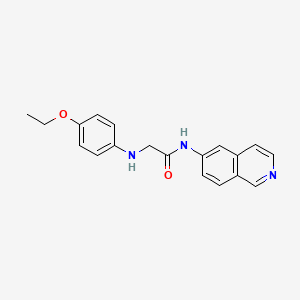![molecular formula C12H10O3S B12910868 [1,1'-Biphenyl]-2-sulfonic acid CAS No. 19813-86-6](/img/structure/B12910868.png)
[1,1'-Biphenyl]-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-sulfonic acid: is an organic compound that consists of two benzene rings connected by a single bond and a sulfonic acid group attached to one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-sulfonic acid typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid or oleum (fuming sulfuric acid) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2-sulfonic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of biphenyl and sulfuric acid into the reactor, where the reaction takes place under controlled temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-sulfonic acid can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form biphenyl and sulfonic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Biphenyl and sulfonic acid derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]-2-sulfonic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, [1,1’-Biphenyl]-2-sulfonic acid derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. These compounds can interact with biological molecules and disrupt their normal functions.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry. They are investigated for their potential use as anti-inflammatory, anticancer, and antiviral agents.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-sulfonic acid is used in the production of surfactants, detergents, and other specialty chemicals. Its sulfonic acid group imparts water solubility and enhances the performance of these products.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-sulfonic acid and its derivatives depends on their specific applications. In biological systems, these compounds can interact with enzymes and proteins, inhibiting their activity. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: The parent compound without the sulfonic acid group.
[1,1’-Biphenyl]-4-sulfonic acid: A similar compound with the sulfonic acid group attached to a different position on the biphenyl structure.
[1,1’-Biphenyl]-2,2’-disulfonic acid: A compound with two sulfonic acid groups attached to the biphenyl structure.
Uniqueness: [1,1’-Biphenyl]-2-sulfonic acid is unique due to the specific position of the sulfonic acid group, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to other biphenyl sulfonic acid derivatives.
Eigenschaften
CAS-Nummer |
19813-86-6 |
|---|---|
Molekularformel |
C12H10O3S |
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
2-phenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O3S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14,15) |
InChI-Schlüssel |
RIOSJKSGNLGONI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)



![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)







